molecular formula C13H10ClN3O4 B2456015 N-(4-chlorobenzyl)-2,4-dinitroaniline CAS No. 10268-90-3

N-(4-chlorobenzyl)-2,4-dinitroaniline

Cat. No.: B2456015
CAS No.: 10268-90-3
M. Wt: 307.69
InChI Key: DKZNCUMADHGTIW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2,4-dinitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a 4-chlorobenzyl group attached to a 2,4-dinitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2,4-dinitroaniline typically involves the reaction of 4-chlorobenzyl chloride with 2,4-dinitroaniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetone, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2,4-dinitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2,4-dinitroaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
  • 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole

Uniqueness

N-(4-chlorobenzyl)-2,4-dinitroaniline is unique due to its specific combination of a 4-chlorobenzyl group and a 2,4-dinitroaniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c14-10-3-1-9(2-4-10)8-15-12-6-5-11(16(18)19)7-13(12)17(20)21/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZNCUMADHGTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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